2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-14080 typically involves the condensation of 6-amino-2(3H)-benzothiazolone with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of S-14080 follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
S-14080 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazolones .
Scientific Research Applications
S-14080 has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: S-14080 has been investigated for its analgesic and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
S-14080 exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain . Additionally, S-14080 has been found to induce the release of an opioid-like peptide from the adrenal glands, contributing to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
6-benzoyl-2(3H)-benzoxazolone: This compound is structurally similar to S-14080 and shares similar analgesic properties.
5-benzoyloxindole: Another related compound with notable antiepileptic activity.
Uniqueness
S-14080 stands out due to its dual mechanism of action, involving both cyclooxygenase inhibition and opioid-like peptide release. This dual action makes it a potent analgesic with a unique profile compared to other similar compounds .
Properties
Molecular Formula |
C14H11NOS |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone |
InChI |
InChI=1S/C14H11NOS/c16-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-15-12/h1-8,15H,9H2 |
InChI Key |
BSJCMEIUFYPGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(S1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Synonyms |
6-benzoyl-2,3-dihydrobenzothiazole S 14080 S-14080 S14080 |
Origin of Product |
United States |
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